

Application Note: Generation of Stable Cell Lines for DPG Metabolism Studies

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Compound of Interest

Compound Name: Activated DPG Subunit

Cat. No.: B12397998

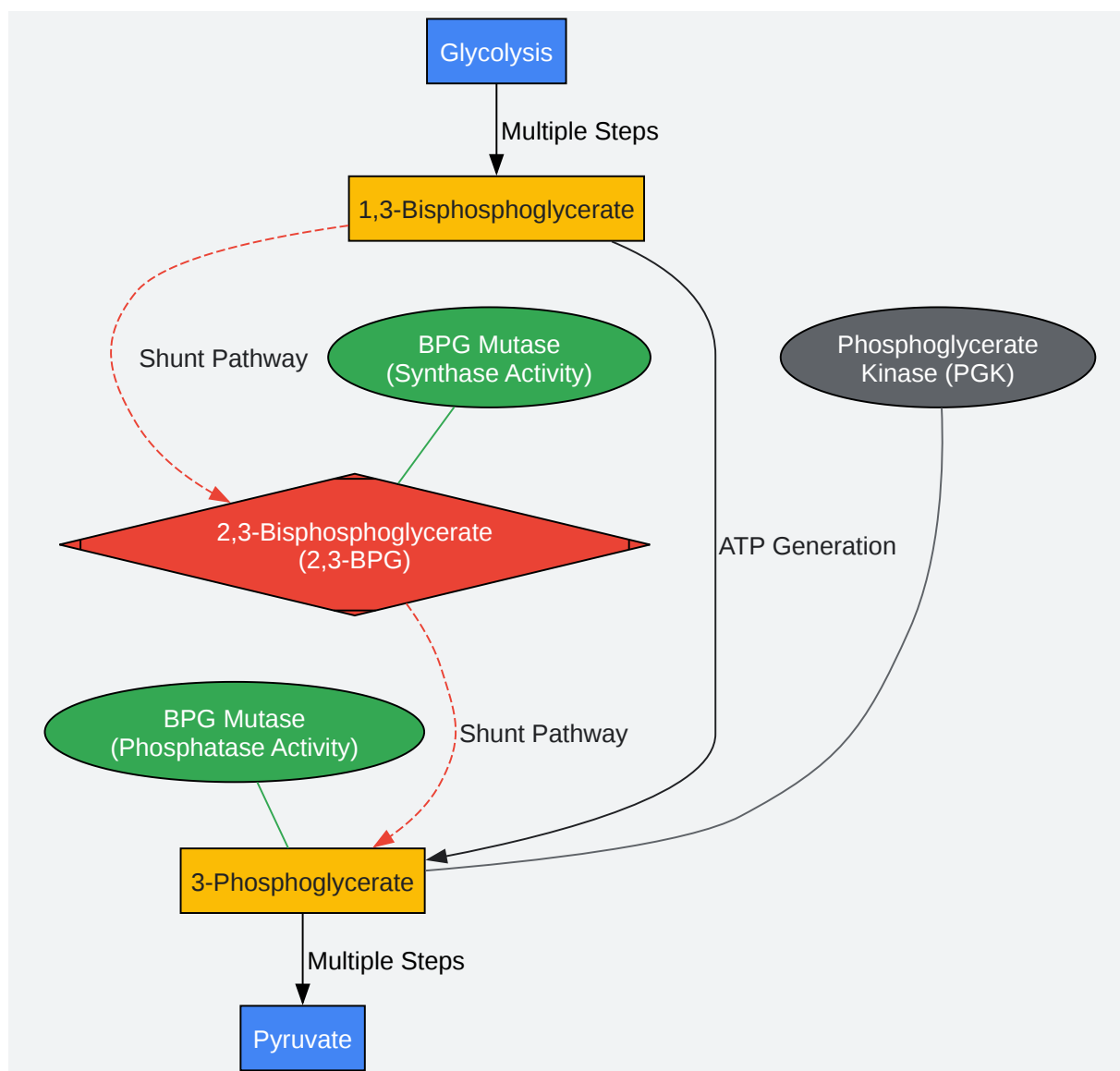
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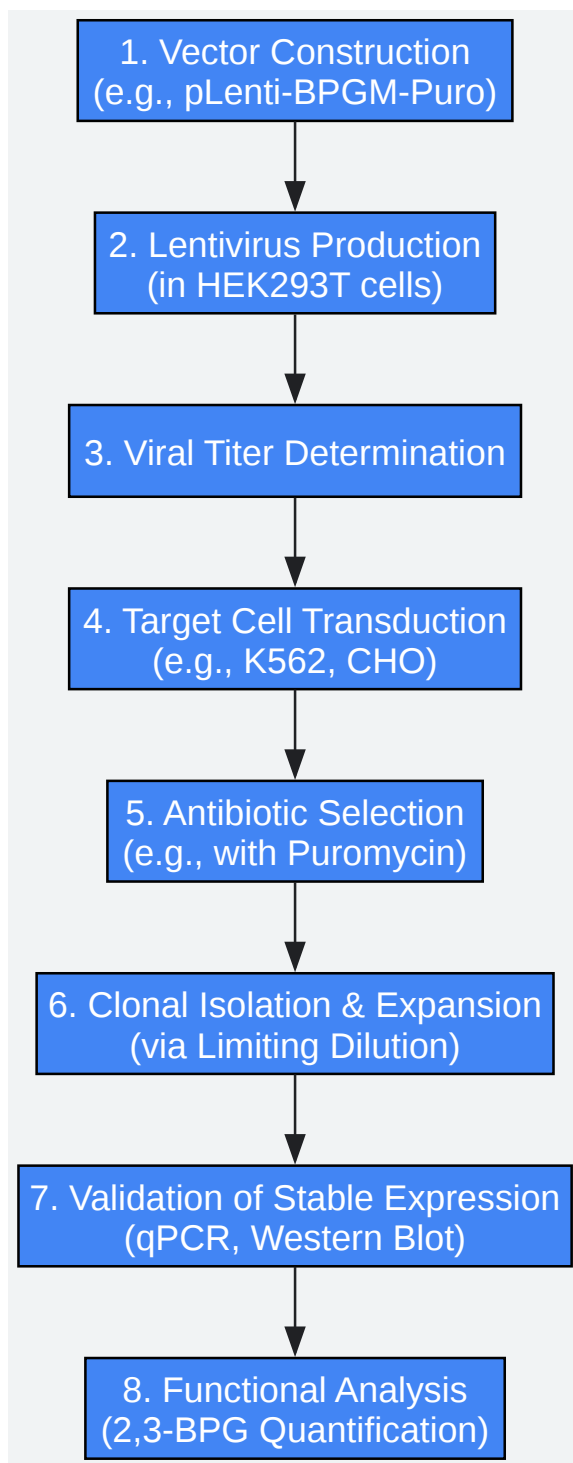
Audience: Researchers, scientists, and drug development professionals.

Introduction 2,3-bisphosphoglycerate (2,3-BPG), also known as 2,3-diphosphoglycerate (2,3-DPG), is a crucial allosteric effector of hemoglobin, playing a vital role in regulating oxygen release from red blood cells to tissues.[1][2][3] It is synthesized from the glycolytic intermediate 1,3-bisphosphoglycerate via the Rapoport-Luebering shunt.[1][4] Dysregulation of 2,3-BPG metabolism is implicated in various physiological and pathological conditions, including high-altitude adaptation, anemia, and other hypoxic states, making it a key area of study.[1][2] Stable cell lines that are genetically modified to overexpress or knock down key enzymes in the 2,3-BPG metabolic pathway are invaluable tools for functional genomics, drug discovery, and for studying the compound's role in cellular metabolism.[5][6][7] This document provides detailed protocols for creating and validating stable cell lines for these studies, primarily using lentiviral transduction.

Key Metabolic Pathway: The Rapoport-Luebering Shunt

The core of 2,3-BPG metabolism is the Rapoport-Luebering shunt, a detour from the main glycolytic pathway in erythrocytes.[3] This pathway allows for the production and degradation of 2,3-BPG. The central enzyme is Bisphosphoglycerate Mutase (BPGM), which possesses both synthase and phosphatase activity, catalyzing the conversion of 1,3-BPG to 2,3-BPG and its subsequent breakdown to 3-phosphoglycerate.[1][4]





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